molecular formula C20H20ClN3O3S B11599210 2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

Cat. No.: B11599210
M. Wt: 417.9 g/mol
InChI Key: VZHKXTMFDZHAPQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-methylpropanoic acid to form an ester, which is then reacted with 5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenoxy)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide apart is its combination of a chlorophenoxy group with a thiadiazole ring, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H20ClN3O3S/c1-20(2,27-16-10-6-14(21)7-11-16)18(25)22-19-24-23-17(28-19)12-13-4-8-15(26-3)9-5-13/h4-11H,12H2,1-3H3,(H,22,24,25)

InChI Key

VZHKXTMFDZHAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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